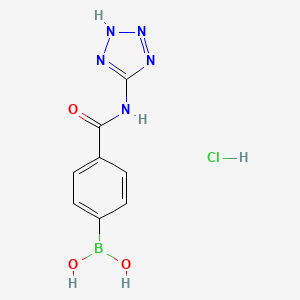

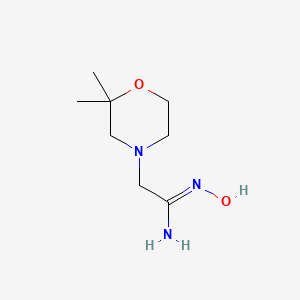

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, have garnered significant interest in pharmaceutical research due to their diverse biological activities. A review by Ferreira et al. (2013) highlights the importance of triazoles in developing new drugs, emphasizing their potential in creating anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral medications. The study points out the urgent need for novel triazole compounds to address emerging diseases and drug-resistant bacteria, stressing the importance of green chemistry and sustainability in their synthesis (Ferreira et al., 2013).

Advances in Eco-friendly Synthesis Methods

The synthesis of 1,2,3-triazoles, including those with structural similarities to 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, has evolved to incorporate eco-friendly methods. Research by de Souza et al. (2019) reviews eco-friendly procedures for synthesizing triazoles using microwave irradiation, highlighting innovative and sustainable catalysts. These advancements offer benefits like reduced reaction times and higher yields, marking significant progress in the environmentally conscious synthesis of triazoles (de Souza et al., 2019).

Antimicrobial Applications

The antibacterial properties of triazole derivatives are a crucial area of research, particularly in combating drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Studies by Li and Zhang (2021) provide an updated review on the effectiveness of 1,2,3-triazole and 1,2,4-triazole hybrids against S. aureus, underscoring the potential of these compounds in developing new antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition for Metal Surfaces

Another fascinating application of 1,2,3-triazole derivatives is their use as corrosion inhibitors. Hrimla et al. (2021) review the role of 1,2,3-triazoles in protecting metals and alloys from corrosion, highlighting their efficiency in various acidic media. These compounds' stability and environmental friendliness make them promising candidates for industrial applications in corrosion prevention (Hrimla et al., 2021).

properties

IUPAC Name |

1-(2-oxo-2-piperidin-1-ylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c15-9(13-4-2-1-3-5-13)7-14-6-8(10(16)17)11-12-14/h6H,1-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQBUMIONPYDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)

![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)